N-cyclopropyl-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-amine
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Overview
Description
N-cyclopropyl-10-methyl-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-amine is a complex organic compound with a unique structure that includes a cyclopropyl group, a thia group, and a diazatricyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-10-methyl-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-amine involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods would ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-cyclopropyl-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene-12-thiol
- 10-(2,2-dimethylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one .
Uniqueness
N-cyclopropyl-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-amine is unique due to its specific structural features, including the cyclopropyl group and the diazatricyclic system. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H15N3S |
---|---|
Molecular Weight |
245.35 g/mol |
IUPAC Name |
N-cyclopropyl-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine |
InChI |
InChI=1S/C13H15N3S/c1-7-14-12(16-8-5-6-8)11-9-3-2-4-10(9)17-13(11)15-7/h8H,2-6H2,1H3,(H,14,15,16) |
InChI Key |
QTNVPZCMDONSPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C3=C(CCC3)SC2=N1)NC4CC4 |
Origin of Product |
United States |
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